Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate
Description
This compound is a brominated morpholine derivative featuring a tert-butyl carboxylate group. Its structure includes a morpholine ring substituted with a bromomethyl group at position 2 and two methyl groups at position 3,3, while the tert-butyl carboxylate moiety occupies position 2.
Properties
Molecular Formula |
C12H22BrNO3 |
|---|---|
Molecular Weight |
308.21 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-6-7-16-9(8-13)12(14,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
FWVXLCQYKSAVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCN1C(=O)OC(C)(C)C)CBr)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of tert-butyl 3,3-dimethylmorpholine-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers, depending on the nucleophile used.
Elimination Reactions: Alkenes are the major products formed.
Scientific Research Applications
Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce specific functional groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (8)
- Structural Differences :
- The morpholine ring in the target compound is replaced by an indole-carboxamido-phenanthrene hybrid system in compound 8 .
- The bromomethyl group in the target compound is absent; instead, 8 contains a complex tricyclic terpene-derived substituent.
- Synthetic Utility :
- Spectroscopic Data :
Tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (2) and Tert-butyl (4R)-4-(3-ethoxy-2,2-difluoro-1-hydroxy-3-oxopropyl)-2,2-dimethyl oxazolidine-3-carboxylate (3)
- Functional Group Comparison :
- Both 2 and 3 are oxazolidine derivatives, differing from the morpholine ring in the target compound. Oxazolidines are five-membered rings with one oxygen and one nitrogen atom, while morpholines are six-membered rings with one oxygen and one nitrogen atom.
- The target compound’s bromomethyl group contrasts with the formyl group in 2 and the difluoro-hydroxy-oxopropyl moiety in 3 .
- Reactivity :
- Yield and Purity: Synthesis of 2 achieved a 94% yield via DIBAL-H reduction, while 3 was obtained in 65% yield through a zinc-mediated reaction.
Data Table: Key Properties of Compared Compounds
| Compound Name | Core Structure | Key Functional Groups | Synthetic Yield | Key Applications |
|---|---|---|---|---|
| Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate | Morpholine | Bromomethyl, tert-butyl carboxylate | N/A* | Alkylation intermediates |
| Compound 8 (Indole-phenanthrene hybrid) | Indole-terpene | Carboxamido, vinyl, methyl | N/A* | Steroid analog synthesis |
| Tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (2 ) | Oxazolidine | Formyl, tert-butyl carboxylate | 94% | Aldehyde precursors |
| Tert-butyl (4R)-4-(3-ethoxy-2,2-difluoro-1-hydroxy-3-oxopropyl)-2,2-dimethyl oxazolidine-3-carboxylate (3 ) | Oxazolidine | Difluoro-hydroxy-oxopropyl, ethoxy | 65% | Fluorinated building blocks |
Research Findings and Methodological Notes
- Structural Analysis :
- Synthetic Challenges :
- Spectroscopic Techniques: 1H/13C NMR is indispensable for confirming substituent positions in morpholine and oxazolidine derivatives, with chemical shifts for bromomethyl groups (~δ 3.5–4.0 ppm in 1H NMR) serving as diagnostic markers .
Biological Activity
Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, a bromomethyl substituent, and a morpholine ring, which contribute to its unique properties.
- Molecular Formula : C12H22BrNO3
- Molecular Weight : 308.21 g/mol
This compound's structure is significant for its reactivity and interaction with biological systems. The presence of the bromomethyl group allows for nucleophilic substitution reactions, which can be exploited in various biological applications.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Morpholine derivatives have shown promise as antimicrobial agents. The interaction of the bromomethyl group with microbial enzymes may inhibit growth or lead to cell death.
- Anticancer Properties : Some studies suggest that morpholine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
-
Synthesis and Reactivity :
- A study demonstrated the synthesis of morpholine derivatives, highlighting the reactivity of bromomethyl groups in forming covalent bonds with nucleophiles prevalent in biological systems. This reactivity can be utilized to develop targeted therapies against specific pathogens or cancer cells .
- In Vitro Studies :
-
Biodegradation Potential :
- Research into the biodegradation of xenobiotic compounds has shown that similar morpholine derivatives can be metabolized by microbial communities, suggesting potential applications in bioremediation processes . This aspect is crucial for environmental applications and understanding how such compounds interact with living organisms.
Comparative Analysis with Related Compounds
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | 1.00 | Enantiomeric form with similar reactivity |
| 4-Boc-2-(bromomethyl)morpholine | 1.00 | Contains a Boc protecting group |
| tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate | 0.90 | Related oxazolidine structure |
| (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 0.88 | Contains formyl instead of bromomethyl |
| tert-Butyl 2-methylmorpholine-4-carboxylate | 0.85 | Lacks bromination but retains morpholine structure |
This table illustrates the diversity within morpholine derivatives and their potential applications across various fields, including medicinal chemistry and environmental science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
